

An In-depth Technical Guide to Isoamyl Benzoate (CAS 94-46-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoamyl benzoate*

Cat. No.: *B147138*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **Isoamyl benzoate** (CAS 94-46-2), an aromatic ester utilized in various scientific and industrial fields. The information is curated for professionals in research and development, with a focus on detailed data presentation and experimental context.

Core Chemical and Physical Properties

Isoamyl benzoate is a colorless to pale yellow liquid recognized for its mild, sweet, and fruity aroma.[1][2] It is an ester of benzoic acid and isoamyl alcohol. The molecule consists of a benzoate group, which provides aromatic character, and a branched five-carbon isoamyl group that contributes to its hydrophobic nature.[3] This structure dictates its physical properties and applications.

Physicochemical Data

The key physicochemical properties of **Isoamyl benzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	94-46-2	[4][5][6]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[4][5]
Molecular Weight	192.25 g/mol	[4][5][6]
Appearance	Colorless to pale yellow, oily liquid	[2][4][5]
Odor	Mild, sweet, fruity, balsamic	[1][2]
Boiling Point	261-262 °C at 760 mmHg	[1][4][6]
Density	0.990 g/mL at 25 °C	[1][6]
Refractive Index (n _D ²⁰)	1.492 - 1.497	[1][5]
Solubility	Insoluble in water; soluble in alcohol and organic solvents/oils.	[1][2][4]
LogP (o/w)	4.15	[4][7]
Flash Point	> 100 °C (> 212 °F)	[8]
Vapor Pressure	0.026 mmHg at 20 °C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Isoamyl benzoate**. The following tables summarize key data from common spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR Data (Solvent: CDCl₃)

Assignment	Chemical Shift (δ) ppm	Source(s)
Aromatic Protons (ortho)	~8.05	[9]
Aromatic Protons (meta, para)	~7.41 - 7.52	[9]
-O-CH ₂ -	~4.35	[9]
-CH ₂ -CH ₂ -	~1.83	[9]
-CH(CH ₃) ₂	~1.69	[9]
-CH(CH ₃) ₂	~0.97	[9]

¹³C NMR Data

Assignment	Chemical Shift (δ) ppm	Source(s)
Carbonyl Carbon (C=O)	~166.6	[4]
Aromatic C (quaternary)	~132.8	[4]
Aromatic CH (para)	~130.6	[4]
Aromatic CH (ortho)	~129.5	[4]
Aromatic CH (meta)	~128.3	[4]
Methylene Carbon (-O-CH ₂)	~63.8	[4]
Methylene Carbon (-CH ₂ -)	~37.5	[4]
Methine Carbon (-CH-)	~25.1	[4]
Methyl Carbons (-CH ₃)	~22.4	[4]

Infrared (IR) Spectroscopy

Key IR absorption bands are indicative of the functional groups present in **Isoamyl benzoate**.

Wavenumber (cm ⁻¹)	Functional Group	Description	Source(s)
~3065	C-H (Aromatic)	Stretching	[6]
~2960	C-H (Aliphatic)	Stretching	[6]
~1720	C=O (Ester)	Stretching	[6]
~1270	C-O (Ester)	Stretching	[6]
~1110	C-O (Ester)	Stretching	[6]
~710	C-H (Aromatic)	Out-of-plane Bending (Ortho-disubstituted)	[6]

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern, aiding in structural confirmation.

m/z	Proposed Fragment	Source(s)
192	[M] ⁺ (Molecular Ion)	[2]
122	[C ₆ H ₅ COOH] ⁺ (Benzoic acid)	[10]
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - Often the base peak	[10]
77	[C ₆ H ₅] ⁺ (Phenyl cation)	[10]
71	[C ₅ H ₁₁] ⁺ (Isopentyl cation)	[11]
43	[C ₃ H ₇] ⁺ (Isopropyl cation)	[11]

Experimental Protocols

This section details a representative experimental protocol for the synthesis and purification of **Isoamyl benzoate**.

Synthesis via Fischer Esterification

Isoamyl benzoate can be synthesized by the acid-catalyzed esterification of benzoic acid with isoamyl alcohol. Various catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid (PTSA), and certain inorganic salts.^[10]

Materials:

- Benzoic Acid
- Isoamyl Alcohol (Isopentyl alcohol)
- Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of isoamyl alcohol (e.g., a 1:2 or 1:3 molar ratio).^[10]
- **Catalysis:** While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) or a small quantity of p-toluenesulfonic acid.
- **Reflux:** Heat the mixture to reflux using a heating mantle. The reaction temperature is typically around the boiling point of isoamyl alcohol (~130 °C). Allow the reaction to reflux for 2-3 hours.^[10]
- **Cooling:** After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

- **Work-up & Neutralization:** Transfer the cooled mixture to a separatory funnel. If an organic solvent like diethyl ether is used to aid separation, add it at this stage. Wash the organic layer sequentially with:
 - Water, to remove the bulk of the excess isoamyl alcohol and catalyst.
 - 5% sodium bicarbonate solution, to neutralize any remaining acid. (Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently). Repeat until no more gas evolves.
 - Saturated brine solution, to wash out residual water and salts.
- **Drying:** Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the organic solvent using a rotary evaporator.
- **Purification:** The crude **Isoamyl benzoate** can be purified by vacuum distillation to yield the final, pure product.

Applications in Research and Development

Isoamyl benzoate's properties make it a versatile compound in several fields.

- **Solvent and Carrier in Drug Formulations:** Due to its low volatility and good solvency for various organic molecules, it is used as a solvent and carrier in drug formulations, which can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[\[5\]](#)
- **Reagent in Organic Synthesis:** In a laboratory setting, it serves as a reagent or building block for the synthesis of more complex molecules.[\[5\]](#)
- **Antioxidant Research:** **Isoamyl benzoate** has demonstrated free radical scavenging capabilities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating its potential for use in antioxidant research. [\[12\]](#)
- **Flavor and Fragrance Industry:** It is widely used as a flavoring agent and fragrance component in perfumes, cosmetics, and food products, imparting a sweet, fruity, or balsamic

aroma.[5][13]

- Plasticizers: It can act as a plasticizer in the production of polymers, enhancing flexibility and durability.[5]

Safety and Toxicology

A summary of the safety and toxicological data is essential for proper handling and risk assessment.

Parameter	Value	Source(s)
GHS Classification	Not classified as a hazardous substance in the majority of reports. May be classified as a combustible liquid.	[4][7]
LD ₅₀ (Oral, Rat)	6330 mg/kg	[6]
Handling Precautions	Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection. Use in a well-ventilated area.	[7]
Storage	Store below +30°C in a tightly sealed container.	[1][6]
Water Hazard Class (WGK)	WGK 2: Obviously hazardous to water.	[6]

While **Isoamyl benzoate** is generally considered to have low toxicity, standard laboratory safety practices should always be followed. It may cause mild skin irritation upon contact.[8]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isoamyl Benzoate (CAS 94-46-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147138#isoamyl-benzoate-cas-number-94-46-2-properties]

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